molecular formula C4H4Cl4 B14683189 1,3,4,4-Tetrachlorobut-1-ene CAS No. 31955-62-1

1,3,4,4-Tetrachlorobut-1-ene

Cat. No.: B14683189
CAS No.: 31955-62-1
M. Wt: 193.9 g/mol
InChI Key: VOKPCIYQZYABPF-UHFFFAOYSA-N
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Description

1,3,4,4-Tetrachlorobut-1-ene is an organic compound with the molecular formula C4H4Cl4 It is a chlorinated derivative of butene, characterized by the presence of four chlorine atoms attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4,4-Tetrachlorobut-1-ene can be synthesized through the chlorination of butene derivatives One common method involves the chlorination of 3,4-dichloro-1-buteneThe reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous introduction of chlorine gas into a reactor containing the butene derivative. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1,3,4,4-Tetrachlorobut-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with different functional groups replacing the chlorine atoms.

    Addition: Halogenated or hydrogenated derivatives of the original compound.

    Oxidation: Oxidized products such as alcohols or carboxylic acids.

    Reduction: Reduced products like alkanes or alkenes.

Scientific Research Applications

1,3,4,4-Tetrachlorobut-1-ene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in developing new pharmaceuticals or as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,4,4-Tetrachlorobut-1-ene involves its interaction with molecular targets through its reactive chlorine atoms and double bond. These interactions can lead to the formation of covalent bonds with nucleophiles or electrophiles, resulting in various chemical transformations. The specific pathways and molecular targets depend on the reaction conditions and the nature of the interacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4,4-Tetrachlorobut-1-ene is unique due to its specific arrangement of chlorine atoms and the presence of a double bond. This structural feature imparts distinct reactivity and chemical properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

31955-62-1

Molecular Formula

C4H4Cl4

Molecular Weight

193.9 g/mol

IUPAC Name

1,3,4,4-tetrachlorobut-1-ene

InChI

InChI=1S/C4H4Cl4/c5-2-1-3(6)4(7)8/h1-4H

InChI Key

VOKPCIYQZYABPF-UHFFFAOYSA-N

Canonical SMILES

C(=CCl)C(C(Cl)Cl)Cl

Origin of Product

United States

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